molecular formula C15H25N3O3 B2740026 tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1713162-87-8

tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2740026
CAS RN: 1713162-87-8
M. Wt: 295.383
InChI Key: RBEYALCSYPLHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research for its ability to block glutamate transporters. Glutamate is the main excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been shown to inhibit the activity of these transporters, leading to an increase in glutamate levels and subsequent activation of downstream signaling pathways.

Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry with the hexahydropyrimidine ring adopting a chair conformation. This study highlights the molecule's symmetrical structure and the positioning of substituents, providing insights into its chemical behavior and potential applications in material science and pharmaceutical development (Yongkwan Dong et al., 1999).

Synthetic Methodologies

Significant work has been conducted in developing synthetic methodologies for related spirocyclic compounds. For example, a novel route for synthesizing new spirocyclic amide derivatives was developed, involving the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate followed by amine coupling and deprotection processes (R. Srinivasan et al., 2012). This research contributes to the development of efficient and scalable routes for synthesizing complex spirocyclic compounds, which could be valuable in pharmaceutical research and development.

Biological Activities

The exploration of the biological activities of spiroheterocyclic compounds containing 1,2,4-triazaspiro[4.5]dec-2-ene structures has shown that some of these compounds exhibit significant antimicrobial activity against various microbial strains. This finding opens the door to potential applications in developing new antimicrobial agents (H. M. Dalloul et al., 2016). Additionally, the synthesis and evaluation of these compounds' microbial features highlight the potential for discovering novel therapeutic agents based on spirocyclic scaffolds.

properties

IUPAC Name

tert-butyl 4-oxo-2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-10(2)11-16-12(19)15(17-11)6-8-18(9-7-15)13(20)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEYALCSYPLHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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